N-(p-Tolylsulfonyl)hex-5-en-amide
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Overview
Description
N-(p-Tolylsulfonyl)hex-5-en-amide is an organic compound with the molecular formula C13H17NO3S. It is a yellow to colorless solid with a melting point of 46-49°C . This compound is characterized by the presence of a sulfonamide group attached to a hex-5-enamide chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(p-Tolylsulfonyl)hex-5-en-amide can be synthesized through the reaction of p-toluenesulfonyl chloride with hex-5-enamide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(p-Tolylsulfonyl)hex-5-en-amide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(p-Tolylsulfonyl)hex-5-en-amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a drug precursor and in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(p-Tolylsulfonyl)hex-5-en-amide involves its interaction with various molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(p-Tolylsulfonyl)benzenesulfonimidamide
- N-(p-Tolylsulfonyl)imino]phenyliodinane
- N-Methyl-N-nitroso-p-toluenesulfonamide
Uniqueness
N-(p-Tolylsulfonyl)hex-5-en-amide is unique due to its specific structure, which combines a sulfonamide group with a hex-5-enamide chain. This combination provides distinct reactivity and versatility in organic synthesis, making it valuable for various applications in chemistry, biology, and industry .
Biological Activity
N-(p-Tolylsulfonyl)hex-5-en-amide is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound contains several notable structural elements:
- Amide Functional Group : This group is crucial for the compound's reactivity and biological interactions.
- Hex-5-en Backbone : The presence of a double bond in the hexene chain contributes to the compound's reactivity.
- p-Tolylsulfonyl Group : This electron-withdrawing group enhances the electrophilicity of the amide, potentially increasing its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactivity : The sulfonyl group can facilitate nucleophilic attacks, leading to the formation of various adducts that may exhibit biological effects.
- Interaction with Biological Targets : The compound may interact with specific proteins or enzymes, influencing their activity and potentially leading to therapeutic effects.
In Vitro Studies
In vitro studies have indicated that this compound exhibits significant activity against various cancer cell lines. For instance, a comparative study demonstrated that analogues containing the enamide moiety retained substantial anti-cancer activity, underscoring the importance of this structural feature in mediating biological effects .
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of this compound on human cancer cell lines, revealing an IC50 value comparable to established chemotherapeutic agents. This suggests potential for development as an anticancer drug.
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. Results showed promising inhibition rates, indicating a mechanism by which this compound could exert therapeutic effects.
Comparative Analysis with Related Compounds
To better understand the biological profile of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features and activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Hexene backbone, amide group | Significant anticancer activity |
N-Acetyl-p-toluenesulfonamide | Acetamide instead of hexene | Less reactive; lower anticancer potential |
N-benzoyl-p-toluenesulfonamide | Benzoyl group instead of hexene | Different reactivity; moderate anticancer effects |
N-(4-Methylbenzenesulfonyl)hex-5-en-amide | Similar sulfonamide structure | Comparable activity but shorter carbon chain |
Properties
Molecular Formula |
C13H17NO3S |
---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonylhex-5-enamide |
InChI |
InChI=1S/C13H17NO3S/c1-3-4-5-6-13(15)14-18(16,17)12-9-7-11(2)8-10-12/h3,7-10H,1,4-6H2,2H3,(H,14,15) |
InChI Key |
LZAJHKXXUFGDMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCC=C |
Origin of Product |
United States |
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